

Comparative Efficacy of GSK 2830371 Across Diverse Cancer Cell Lines

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Compound of Interest

Compound Name: GSK 2830371-d4

Cat. No.: B1154372

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A comprehensive analysis of the selective Wip1 phosphatase inhibitor, GSK 2830371, reveals varying efficacy across different cancer cell lines, with a pronounced cytotoxic effect in p53 wild-type neuroblastoma and synergistic activity with other anti-cancer agents in breast and liver cancer models. This guide provides a comparative overview of GSK 2830371's performance, supported by experimental data, detailed protocols, and a visual representation of its mechanism of action.

Data Presentation: Quantitative Efficacy of GSK 2830371

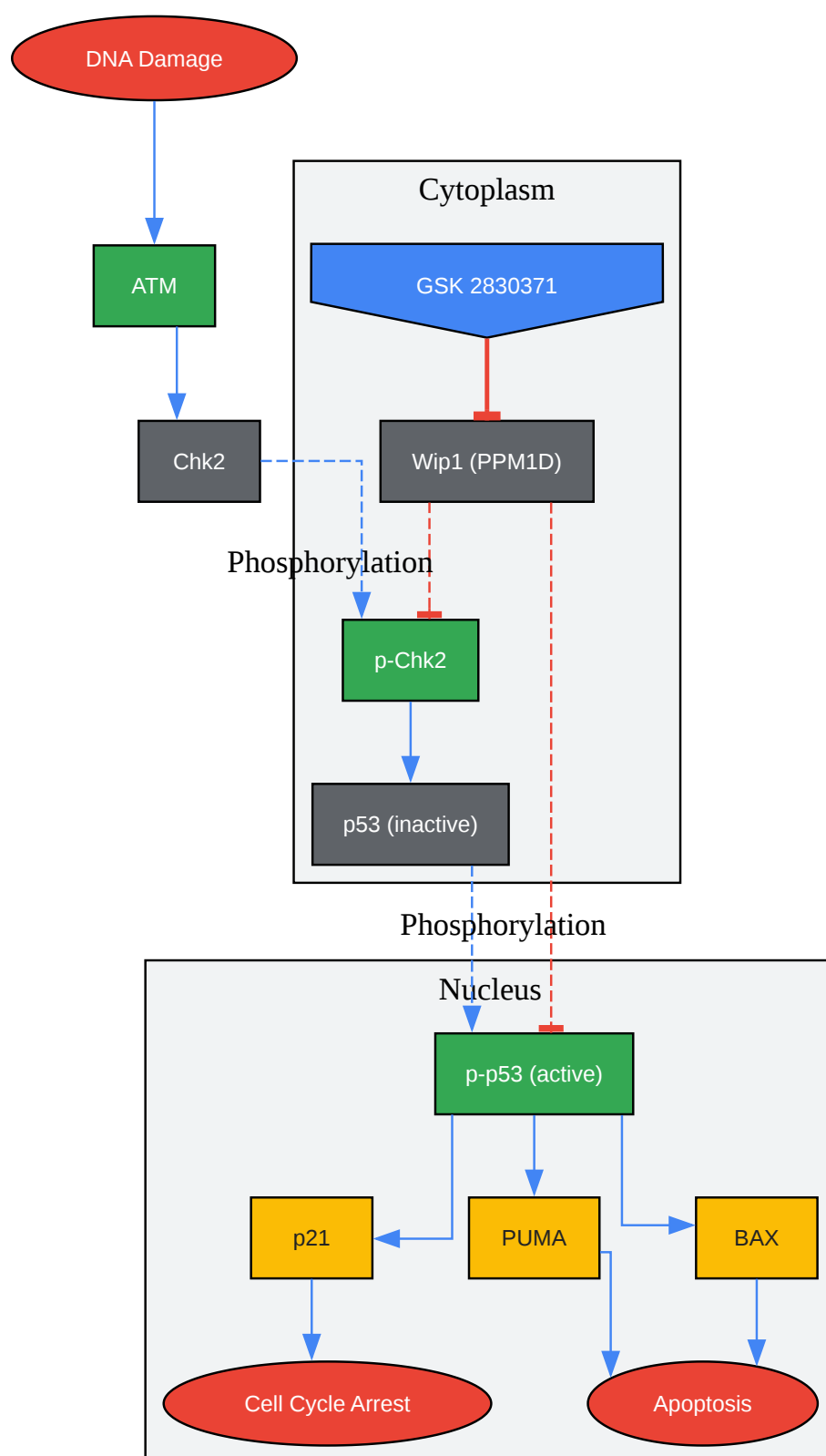
The anti-proliferative and growth-inhibitory effects of GSK 2830371 have been evaluated in a range of cancer cell lines. The following table summarizes the key quantitative data on its efficacy, presented as IC₅₀ (half-maximal inhibitory concentration) and GI₅₀ (half-maximal growth inhibition) values.

Cell Line	Cancer Type	Efficacy Metric	Value (μM)	Additional Notes
MCF7	Breast Carcinoma	GI50	2.65 ± 0.54	PPM1D-amplified, p53 wild-type.[1][2]
MCF7	Breast Carcinoma	IC50	9.5	Inhibition of cell proliferation after 24 hours.[1]
Sf9	Insect Cells	IC50	0.006	Inhibition of human Wip1 expressed in baculovirus.[1]
RBE	Liver Adenocarcinoma	GI50	> 10	Minimal growth inhibitory activity as a single agent.[3][4]
SK-Hep-1	Liver Adenocarcinoma	GI50	> 10	Minimal growth inhibitory activity as a single agent.[3][4]
IMR-32	Neuroblastoma	IC50	Not explicitly quantified but showed sensitivity	p53 wild-type.[5]
NGP	Neuroblastoma	GI50	> 10	p53 wild-type.[2]
NB-19	Neuroblastoma	Not specified	Sensitive	Reduced cell viability.[5]
CHLA-255	Neuroblastoma	Not specified	Sensitive	Reduced cell viability.[5]
SH-SY5Y	Neuroblastoma	Not specified	Sensitive	Reduced cell viability.[5]

SK-N-AS	Neuroblastoma	Not specified	Insensitive	p53 mutant.[5]
LA-N-6	Neuroblastoma	Not specified	Sensitive	Chemo-resistant line.[5]
DOHH2	Lymphoid	Not specified	Synergistic effect with doxorubicin	p53 wild-type.[6]
MX-1	Breast Carcinoma	Not specified	Synergistic effect with doxorubicin	p53 wild-type.[6]

Mechanism of Action: The Wip1-p53 Signaling Axis

GSK 2830371 is a highly selective, allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as PPM1D.[1][6] Wip1 is a negative regulator of the p53 tumor suppressor pathway. By inhibiting Wip1, GSK 2830371 prevents the dephosphorylation of key proteins in the DNA damage response pathway, leading to the activation of p53 and subsequent cell cycle arrest and apoptosis in cancer cells with wild-type p53.



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Caption: Mechanism of action of GSK 2830371.

Experimental Protocols

Detailed methodologies for the key experiments cited in the efficacy analysis are provided below.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

- Cancer cell lines of interest
- Appropriate cell culture medium and supplements
- 96-well opaque-walled multiwell plates
- GSK 2830371 compound
- CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
- Luminometer

Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a density of 200–400 cells per well in 100 µL of culture medium.^[6] Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
- **Compound Treatment:** On day 1, treat the cells with a serial dilution of GSK 2830371.^[6] Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
- **Incubation:** Incubate the plate for 7 days at 37°C and 5% CO₂.^[6]
- **Assay Reagent Preparation:** Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Reconstitute the CellTiter-Glo® Reagent by transferring the buffer to the substrate vial. Mix by gentle inversion until the substrate is thoroughly dissolved.

- **Lysis and Signal Generation:** Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. Add 100 μ L of the reconstituted CellTiter-Glo® Reagent to each well.
- **Signal Stabilization and Measurement:** Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- **Data Acquisition:** Measure the luminescence of each well using a luminometer.^[6] The luminescent signal is proportional to the amount of ATP present and, therefore, to the number of viable cells.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and to assess their expression levels and post-translational modifications, such as phosphorylation.

Materials:

- Treated and untreated cell lysates
- Protein electrophoresis equipment (SDS-PAGE)
- Transfer apparatus
- Nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-p53 (Ser15), anti-p-Chk2 (Thr68), anti-Wip1, anti-p53, anti-Chk2, and a loading control like anti- β -actin or anti-GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- **Protein Extraction:** Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA or Bradford assay.
- **SDS-PAGE:** Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Protein Transfer:** Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
- **Blocking:** Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.
- **Washing:** Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).
- **Secondary Antibody Incubation:** Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Washing:** Repeat the washing step as described above.
- **Detection:** Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Clonogenic Assay (Colony Formation Assay)

This in vitro cell survival assay measures the ability of a single cell to grow into a colony.

Materials:

- Cancer cell lines

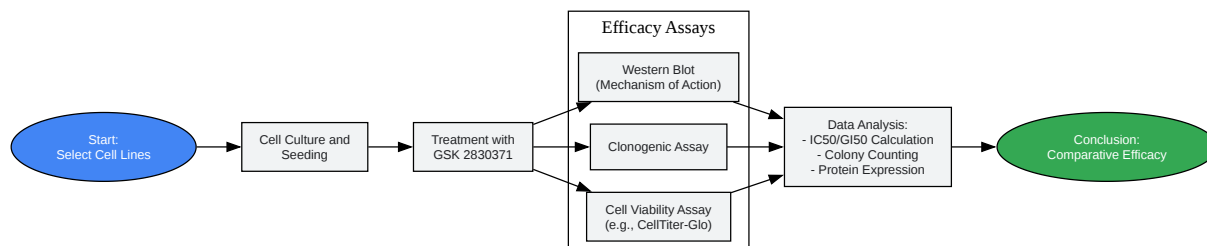
- 6-well plates
- Culture medium
- GSK 2830371
- Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

- **Cell Seeding:** Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.
- **Treatment:** Treat the cells with GSK 2830371 at various concentrations.
- **Incubation:** Incubate the plates for 1-3 weeks, depending on the cell line's growth rate, until visible colonies are formed. Change the medium every 2-3 days.
- **Fixation and Staining:** Aspirate the medium and wash the wells with PBS. Fix the colonies with methanol for 15 minutes. Stain the fixed colonies with Crystal Violet solution for 15-30 minutes.
- **Washing and Drying:** Gently wash the wells with water to remove excess stain and allow the plates to air dry.
- **Colony Counting:** Count the number of colonies (typically defined as a cluster of ≥ 50 cells) in each well. The surviving fraction is calculated as the number of colonies formed in the treated group divided by the number of colonies in the control group, corrected for the plating efficiency.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the efficacy of GSK 2830371 in different cell lines.



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